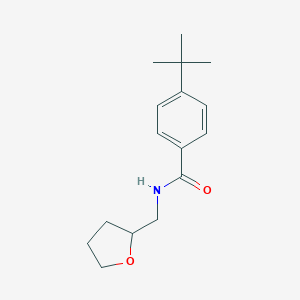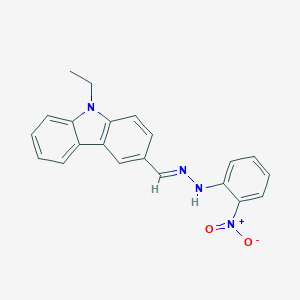![molecular formula C23H21FN2O4S B406214 ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B406214.png)
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Carbamoylation and Carbonylation: The carbamoyl and carbonyl groups are introduced through reactions with isocyanates and acid chlorides, respectively.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for use in organic electronics and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The thiophene core can interact with biological membranes, affecting cell signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate:
4-Methyl-2-phenylthiophene-3-carboxylate: A simpler thiophene derivative used in organic synthesis.
Uniqueness
ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H21FN2O4S |
|---|---|
Poids moléculaire |
440.5g/mol |
Nom IUPAC |
ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O4S/c1-4-30-23(29)18-14(3)19(21(28)25-17-8-6-5-7-16(17)24)31-22(18)26-20(27)15-11-9-13(2)10-12-15/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
HKYQWLHECNXEER-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(3-aminophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B406133.png)
![(1E,2E)-bis[(5-bromothiophen-2-yl)methylidene]hydrazine](/img/structure/B406134.png)
![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)
![4-ethoxy-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406138.png)
![N-[(5-bromo-2-thienyl)methylene]-2-methyl-4-nitroaniline](/img/structure/B406139.png)



![Ethyl 4-[({5-nitro-2-thienyl}methylene)amino]benzoate](/img/structure/B406146.png)
![(2-Fluoro-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B406147.png)
![2-methoxy-N-[(3-methyl-2-thienyl)methylene]-5-nitroaniline](/img/structure/B406148.png)
![3-Benzyl-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406149.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B406151.png)
![2-(Dichloromethyl)-6-methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406155.png)
